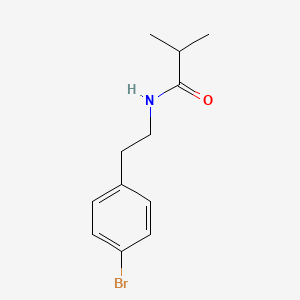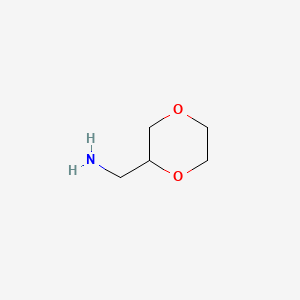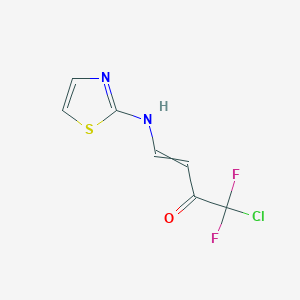
2-(4-(Trifluoromethyl)phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethyl)phenyl)morpholine, also known as TFMP, is an organic compound belonging to the class of aromatic heterocyclic compounds. It is a colorless, odorless liquid with a low boiling point of 75°C and a melting point of -20°C. It is soluble in water, methanol, and ethanol, and is used in various applications in the chemical, pharmaceutical, and agrochemical industries.
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Interest
Morpholine derivatives, including those incorporating the 4-(trifluoromethyl)phenyl group, are highlighted for their broad spectrum of pharmacological profiles. These compounds, due to their structural variety, have been developed for diverse pharmacological activities. Recent explorations into morpholine moieties have underscored their significance in pharmacology, indicating that modifications to the morpholine ring, such as the introduction of a 4-(trifluoromethyl)phenyl group, can lead to novel derivatives with potent pharmacophoric activities. This suggests a promising avenue for future drug design and synthesis, especially in tailoring specific responses in biological systems (Asif & Imran, 2019).
Photocatalytic Degradation and Environmental Implications
In environmental science, compounds with specific functional groups like trifluoromethyl are studied for their interactions and degradation processes under photocatalytic conditions. Although not directly mentioning 2-(4-(Trifluoromethyl)phenyl)morpholine, research into similar structures provides insights into potential environmental impacts, degradation pathways, and the role of such compounds in water treatment technologies. This area of study is crucial for understanding how structural elements influence the environmental fate of chemical compounds and their potential for removal in water treatment processes (Pichat, 1997).
Organic Synthesis and Material Science
In the realm of organic synthesis and material science, the incorporation of specific functional groups, such as the trifluoromethyl group, into morpholine frameworks, can significantly alter the physical, chemical, and electronic properties of molecules. These modifications have implications for developing new materials with desirable properties for electronics, photonics, and catalysis. Research into the synthesis, characterization, and application of these compounds can lead to advances in material science, offering new solutions to technological challenges (Qiu et al., 2009).
Antitubercular Drug Design
The strategic placement of the trifluoromethyl group in pharmaceutical compounds, including those based on morpholine structures, is a critical area of research in antitubercular drug design. This review highlights the significant impact of the trifluoromethyl group in enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents. The presence of this group in heterocyclic and phenyl rings has been shown to improve the efficacy and safety profiles of these drugs, making it an essential element in the development of new treatments for tuberculosis (Thomas, 1969).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWOWNSVWSVBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395988 |
Source


|
| Record name | 2-[4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62243-72-5 |
Source


|
| Record name | 2-[4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(trifluoromethyl)phenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



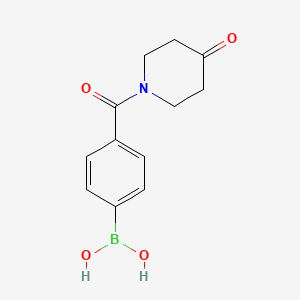
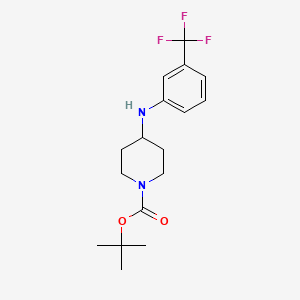
![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)
![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
